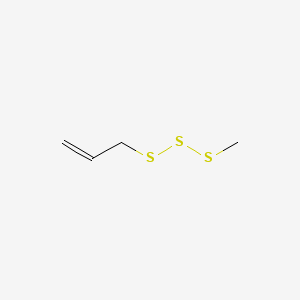

Allyl methyl trisulfide

Vue d'ensemble

Description

Allyl methyl trisulfide is an organosulfur compound predominantly found in garlic. It is one of the major lipid-soluble sulfur compounds responsible for the characteristic odor and many of the biological activities associated with garlic. This compound has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Allyl methyl trisulfide can be synthesized through the reaction of allyl chloride with sodium hydroxide and methanethiol. The reaction proceeds as follows:

CH2=CHCH2Cl+NaOH+CH3SH→CH2=CHCH2S3CH3+NaCl+H2O

This reaction typically occurs under aqueous conditions .

Industrial Production Methods: In industrial settings, this compound is often extracted from garlic oil through steam distillation. The process involves heating garlic to release volatile sulfur compounds, which are then condensed and collected .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form sulfoxides and sulfones.

Reduction: It can be reduced to form simpler sulfur compounds such as allyl methyl sulfide.

Substitution: The compound can participate in substitution reactions where the sulfur atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed:

Oxidation: Allyl methyl sulfoxide, allyl methyl sulfone.

Reduction: Allyl methyl sulfide.

Substitution: Various halogenated sulfur compounds.

Applications De Recherche Scientifique

Allyl methyl trisulfide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.

Biology: The compound has been studied for its antimicrobial properties and its ability to modulate biological pathways.

Medicine: Research has shown that this compound can protect against acute lung injury by inhibiting the NF-κB and MAPK pathways.

Industry: It is used in the flavor and fragrance industry due to its strong garlic-like odor.

Mécanisme D'action

The mechanism of action of allyl methyl trisulfide involves multiple molecular targets and pathways:

Anti-inflammatory Effects: It inhibits the NF-κB and MAPK pathways, reducing the expression of inflammatory mediators such as COX2 and iNOS.

Anticancer Effects: The compound induces apoptosis in cancer cells by regulating intrinsic and extrinsic apoptotic pathways.

Comparaison Avec Des Composés Similaires

- Diallyl Disulfide

- Diallyl Trisulfide

- Diallyl Sulfide

- Dipropyl Disulfide

- Dipropyl Trisulfide

- 1-Propenylpropyl Disulfide

- Allyl Methyl Disulfide

- Dimethyl Disulfide

Comparison: Allyl methyl trisulfide is unique due to its specific combination of allyl and methyl groups attached to a trisulfide chain. This structure imparts distinct biological activities and chemical reactivity compared to other similar sulfur compounds. For instance, while diallyl trisulfide also exhibits anticancer properties, this compound has shown specific efficacy in protecting against acute lung injury .

Activité Biologique

Allyl methyl trisulfide (AMTS) is a sulfur-containing compound primarily derived from garlic, known for its diverse biological activities. Recent studies have highlighted its potential therapeutic effects, particularly in anti-inflammatory, antioxidant, antimicrobial, and anticancer applications. This article summarizes key research findings, case studies, and mechanisms of action related to the biological activity of AMTS.

Overview of Biological Activities

-

Anti-inflammatory Effects

- AMTS has been shown to protect against lipopolysaccharide (LPS)-induced acute lung injury (ALI) in mice. In a study, mice treated with AMTS exhibited reduced lung edema and improved histopathological conditions compared to controls . The compound inhibited the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, demonstrating its capacity to modulate inflammatory responses effectively .

- Antioxidant Properties

-

Antimicrobial Activity

- The antimicrobial efficacy of AMTS has been documented against various pathogens. Its activity is attributed to its ability to disrupt microbial membranes and inhibit enzymatic functions within bacteria . In vitro studies indicated that AMTS exhibits significant inhibitory effects against Gram-positive and Gram-negative bacteria.

-

Anticancer Potential

- Preliminary research suggests that AMTS may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various molecular pathways. It has been noted that sulfur-containing compounds can enhance immune response mechanisms, potentially contributing to tumor suppression .

Inhibition of Inflammatory Pathways

AMTS exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways. This was evidenced by a decrease in the phosphorylation of IκBα and nuclear translocation of NF-κB-p65 following AMTS treatment in LPS-induced models .

Antioxidant Mechanisms

The antioxidant activity of AMTS is linked to its ability to scavenge free radicals and enhance the expression of antioxidant enzymes, thereby reducing oxidative damage in cells .

Study 1: Acute Lung Injury Model

In a controlled experiment involving ICR mice, different doses of AMTS (25–100 mg/kg) were administered prior to LPS exposure. The results indicated:

- Reduction in Lung Weight : Significant decrease in lung weight increase was observed with higher doses of AMTS (p < 0.01).

- Cytokine Levels : AMTS significantly lowered levels of inflammatory cytokines in bronchoalveolar lavage fluid (BALF), indicating effective modulation of inflammatory responses .

Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of essential oils containing AMTS against several bacterial strains. The results demonstrated:

- Inhibition Zones : AMTS showed substantial inhibition against pathogens like Escherichia coli and Listeria monocytogenes, with inhibition zones measuring up to 28 mm .

- Mechanistic Insights : The antimicrobial action was attributed to membrane disruption and interference with bacterial metabolic processes.

Research Findings Summary Table

Propriétés

IUPAC Name |

3-(methyltrisulfanyl)prop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8S3/c1-3-4-6-7-5-2/h3H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMPRNFEEAJLAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSSSCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187717 | |

| Record name | Methyl allyl trisulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methyl 2-propenyl trisulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034416 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

47.00 °C. @ 0.80 mm Hg | |

| Record name | Methyl 2-propenyl trisulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034416 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly | |

| Record name | Methyl 2-propenyl trisulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034416 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.975-0.985 | |

| Record name | Allyl methyl trisulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/473/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

34135-85-8 | |

| Record name | Allyl methyl trisulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34135-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl allyl trisulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034135858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl allyl trisulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl methyl trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL METHYL TRISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/983O8ZL28A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl 2-propenyl trisulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034416 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Methyl 2-propenyl trisulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034416 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.